molecular formula C10H12Cl2O2 B14014699 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol

Cat. No.: B14014699
M. Wt: 235.10 g/mol
InChI Key: HXCOACLLXVVMJM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.1 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol typically involves the reaction of 3-ethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(3-ethoxyphenyl)acetone.

    Reduction: Formation of 1-(3-ethoxyphenyl)ethanol.

    Substitution: Formation of 2,2-dihydroxy-1-(3-ethoxyphenyl)ethanol or 2,2-diamino-1-(3-ethoxyphenyl)ethanol.

Scientific Research Applications

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,2-dichloro-1-(3-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,9-10,13H,2H2,1H3

InChI Key

HXCOACLLXVVMJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(Cl)Cl)O

Origin of Product

United States

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